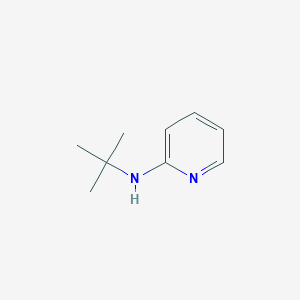
2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where the benzene ring is substituted with a 2,2-diethoxyethyl group and two methyl groups at the 1 and 4 positions. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with 2,2-diethoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the diethoxyethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions are common, using catalysts like AlCl3 or FeCl3.
Major Products Formed
Oxidation: Formation of 2-(2,2-diethoxyethyl)-1,4-dimethylbenzoic acid.
Reduction: Formation of 2-(2,2-diethoxyethyl)-1,4-dimethylbenzyl alcohol.
Substitution: Formation of various alkylated or acylated derivatives of the benzene ring.
科学的研究の応用
2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
作用機序
The mechanism of action of 2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(2,2-Diethoxyethyl)benzene: Lacks the two methyl groups on the benzene ring.
1,4-Dimethylbenzene (p-xylene): Lacks the 2,2-diethoxyethyl group.
2,2-Diethoxyethylbenzene: Similar structure but without the methyl groups on the benzene ring.
Uniqueness
2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene is unique due to the presence of both the 2,2-diethoxyethyl group and the two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
特性
分子式 |
C14H22O2 |
|---|---|
分子量 |
222.32 g/mol |
IUPAC名 |
2-(2,2-diethoxyethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C14H22O2/c1-5-15-14(16-6-2)10-13-9-11(3)7-8-12(13)4/h7-9,14H,5-6,10H2,1-4H3 |
InChIキー |
FUMXCBSIXSZNBB-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC1=C(C=CC(=C1)C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


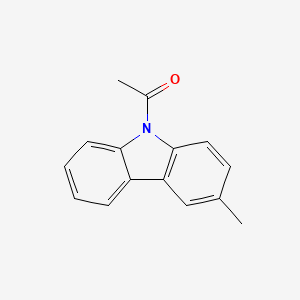
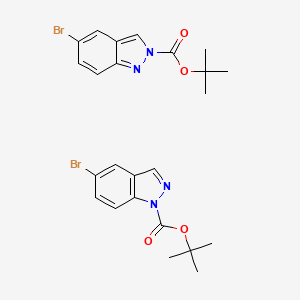

![[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)
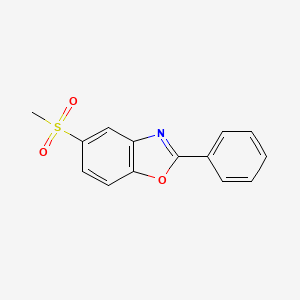
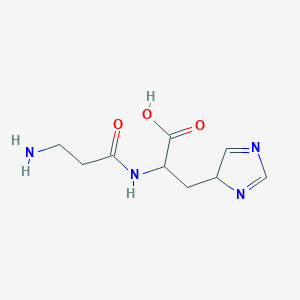
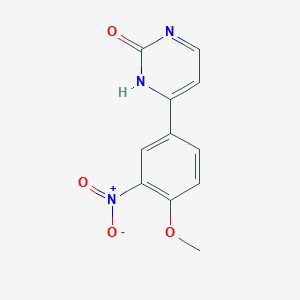




![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)
![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)
